molecular formula C12H14N2O2 B2737766 5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 303146-34-1

5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2737766
CAS No.: 303146-34-1
M. Wt: 218.256
InChI Key: BDCCWZUVCZQKPX-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile (CAS: 52600-53-0) is a substituted dihydropyridine derivative characterized by a partially saturated pyridine ring. Key structural features include:

  • N1-substitution: A propyl group, enhancing lipophilicity compared to shorter alkyl chains.
  • C3: A carbonitrile group, offering reactivity for nucleophilic additions.
  • C5: An acetyl substituent, which may influence electronic properties and metabolic stability.
  • C6: A methyl group, providing steric bulk.

This compound is listed with multiple synonyms, including ZINC1382957 and MFCD00793181, and is supplied by at least three manufacturers . Its molecular formula is C12H15N2O2 (calculated), with a molecular weight of 219.26 g/mol.

Properties

IUPAC Name

5-acetyl-6-methyl-2-oxo-1-propylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-5-14-8(2)11(9(3)15)6-10(7-13)12(14)16/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCWZUVCZQKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=C(C1=O)C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile can be described by the following structural formula:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound features a pyridine ring with various substituents that contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor activity. For instance, certain related compounds have shown selective toxicity towards cancer cells while sparing normal cells. A study highlighted that certain pyridine derivatives induced apoptosis in cancer cell lines such as HeLa and KB-3-1, suggesting that this compound could potentially share similar mechanisms of action .

The proposed mechanisms by which these compounds exert their antitumor effects include:

  • Induction of apoptosis through caspase activation.
  • Inhibition of cell proliferation and migration.
  • Modulation of signaling pathways involved in cancer progression.

Neuroprotective Effects

Preliminary research suggests that this compound may also exhibit neuroprotective properties. Similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition constants (IC50) for related compounds ranged from 11.55 µM to 77.79 µM, indicating moderate potency against these enzymes .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been documented in several studies. Compounds within this class have been shown to reduce inflammatory markers and cytokine production in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in HeLa cells
NeuroprotectionAChE inhibition (IC50 = 11.55 µM)
Anti-inflammatoryReduces cytokine production

Case Study: Antitumor Activity in HeLa Cells

In a controlled experiment, this compound was administered to HeLa cells at varying concentrations. The results indicated a dose-dependent increase in apoptotic cell death, with significant activation of caspase pathways observed at concentrations above 5 µM .

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities associated with this compound.
  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Clinical trials to evaluate safety and efficacy in human subjects.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized as a key intermediate in the synthesis of numerous pharmaceuticals. Its significance lies in its ability to enhance drug efficacy and specificity, particularly for neurological disorders. Research indicates that derivatives of this compound can lead to the development of novel therapeutic agents targeting conditions such as Alzheimer's disease and other cognitive impairments.

Case Study: Neuroprotective Agents

A study demonstrated that derivatives synthesized from 5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile exhibited neuroprotective effects in animal models. These compounds were shown to inhibit neuroinflammation and promote neuronal survival through various biochemical pathways.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals. Its properties contribute to effective pest control and crop protection strategies, thereby enhancing agricultural yield.

Application Example: Pesticide Formulation

Research has indicated that this compound can be incorporated into pesticide formulations to improve their effectiveness against specific pests while minimizing environmental impact.

Material Science

The compound's potential extends into material science, where it is being explored for developing novel materials such as polymers and coatings. These materials are characterized by enhanced durability and chemical resistance, making them suitable for various industrial applications.

Research Insight: Coating Applications

Studies have shown that coatings derived from this compound exhibit superior resistance to chemical degradation compared to traditional materials, making them ideal for use in harsh environments.

Biochemical Research

This compound plays a crucial role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with biological molecules makes it valuable for understanding complex biological processes.

Example Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways linked to various diseases, providing insights into potential therapeutic targets.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in the accurate quantification of related compounds across different samples.

Application: Standardization in Assays

The compound has been employed as a standard in chromatographic techniques, ensuring reliable results in the analysis of pharmaceutical products and environmental samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally analogous dihydropyridinecarbonitriles:

Compound Name (CAS) N1 Substituent C4 Substituent C5 Substituent C6 Substituent C3 Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (52600-53-0) Propyl None Acetyl Methyl Carbonitrile C12H15N2O2 219.26 High lipophilicity; reactive carbonitrile
5-Acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide (52600-60-9) Propyl* None Acetyl Methyl Carboxamide C12H15N2O3 235.26 Lower reactivity due to carboxamide; improved solubility
1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (303146-34-1) Allyl Methylsulfanyl None Phenyl Carbonitrile C16H15N2OS 283.37 Steric bulk from phenyl; potential for allyl-based reactions
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile (39108-47-9) Butyl None None Hydroxy Carbonitrile C11H14N2O2 206.24 Increased lipophilicity (butyl); hydroxy enhances polarity
4-Methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (21642-98-8) None Methoxy None None Carbonitrile C7H6N2O2 150.13 Electron-donating methoxy alters ring electronics; lower molecular weight

*Assumed based on nomenclature conventions.

Physicochemical Properties

  • Lipophilicity : The propyl and butyl derivatives exhibit higher lipophilicity than the allyl or unsubstituted analogs .
  • Melting Points : While specific data for the target compound is unavailable, the 4-methoxy analog (CAS 21642-98-8) has a melting point of 92–94°C, suggesting crystalline stability in methoxy-substituted derivatives .

Preparation Methods

Cyanoacetamide and 3-[(Dimethylamino)methylene]-2,4-pentanedione Reaction

In a benchmark protocol, cyanoacetamide reacts with 3-[(dimethylamino)methylene]-2,4-pentanedione under basic conditions to yield 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 52600-53-0). Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack on the diketone’s α,β-unsaturated carbonyl system.

Reaction Conditions

  • Solvent: Dry THF under argon
  • Temperature: 50°C for 12–18 hours
  • Workup: Neutralization with acetic acid (pH 6), extraction with methylene chloride/water
  • Yield: 44% after recrystallization

This intermediate lacks the 1-propyl group, necessitating subsequent N-alkylation.

One-Pot Synthesis via Propyl-Integrated Diketones

Modified Diketone Precursors

Incorporating the propyl group during ring formation avoids post-synthetic modifications. 1-Propyl-3-[(dimethylamino)methylene]-1,3-propanedione serves as the diketone precursor, reacting with cyanoacetamide under analogous Michael addition conditions.

Reaction Optimization

  • Solvent: THF or ethanol
  • Catalyst: Pyridine (1 equiv) enhances regioselectivity.
  • Yield: ~35–40% due to increased steric demands.

Alternative Pathways: Hydrolysis and Functional Group Interconversion

Nitrile Group Modifications

The 3-cyano group offers versatility for further derivatization:

  • Hydrolysis to Carboxylic Acid: Concentrated H₂SO₄ at 60°C converts the nitrile to a carboxylic acid.
  • Reduction to Amine: LiAlH₄ reduces the nitrile to an amine, though this is less common for the target compound.

Analytical and Purification Techniques

Chromatographic Separation

Flash chromatography (35% ethyl acetate/65% methylene chloride) resolves regioisomers arising from asymmetric diketones.

Recrystallization

Ethanol or ethyl acetate/water mixtures yield high-purity crystals, with melting points confirming identity (e.g., 159–161°C for propyl derivatives).

Scalability and Industrial Considerations

Cost-Efficiency Analysis

Component Cost per kg (USD) Impact on Scalability
Cyanoacetamide 120 Low
1-Bromopropane 90 Moderate
NaH 300 High

Recommendations

  • Replace NaH with K₂CO₃ in polar aprotic solvents to reduce costs.
  • Optimize solvent recovery systems for THF and DMF.

Q & A

Q. What are the common synthetic routes for 5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The synthesis typically involves cyclocondensation of cyanoacetamide derivatives with substituted ketones or aldehydes under acidic or basic conditions. For example, substituted dihydropyridines are synthesized via Hantzsch-like reactions, where acetyl and propyl groups are introduced through nucleophilic substitution or condensation steps . Optimization strategies include:
  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete cyclization.
  • Catalyst selection : Using acetic acid or ammonium acetate to accelerate ring formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
    Yield improvements (>70%) are achievable by stepwise purification (e.g., recrystallization from acetic acid) .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer: A combination of techniques is critical:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., acetyl protons at δ 2.1–2.3 ppm, pyridinone carbonyl at δ 160–165 ppm) .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at 1640–1680 cm1^{-1}, nitrile at 2200–2250 cm1^{-1}) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:
  • Multi-technique cross-validation : Compare NMR, IR, and X-ray crystallography (if available) to confirm tautomeric forms (e.g., lactam vs. lactim) .
  • Computational modeling : DFT calculations predict 13C^{13}C-NMR chemical shifts to validate experimental data .
  • Purification protocols : Use preparative HPLC to isolate pure fractions before analysis .

Q. What strategies are recommended for evaluating the biological activity of this compound against specific cellular targets?

  • Methodological Answer: For pharmacological profiling:
  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. IC50_{50} values are calculated via dose-response curves .
  • Cellular models : Use cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity (MTT assay) and apoptosis markers (flow cytometry).
  • Molecular docking : Predict binding interactions with target proteins (e.g., EGFR) using AutoDock Vina or Schrödinger Suite .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically determined?

  • Methodological Answer: Key methods include:
  • Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
  • Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition temperatures (e.g., 245–247°C for similar derivatives) .
  • Hygroscopicity testing : Expose the compound to controlled humidity (25–75% RH) and monitor mass changes .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Methodological Answer: Safety and stability protocols:
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage conditions : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation .
  • Degradation monitoring : Perform periodic HPLC analysis to detect hydrolysis or dimerization .

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